2-Nitro-3,4,6-trichlorophenol methylcarbamate
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Overview
Description
2-Nitro-3,4,6-trichlorophenol methylcarbamate, also known as NTMC, is a synthetic compound that has been widely used in scientific research due to its unique properties. NTMC is a carbamate insecticide that was first synthesized in the 1960s and has since been used in many fields of study including biochemistry, pharmacology, and toxicology.
Mechanism Of Action
2-Nitro-3,4,6-trichlorophenol methylcarbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By blocking the activity of this enzyme, 2-Nitro-3,4,6-trichlorophenol methylcarbamate causes an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Nitro-3,4,6-trichlorophenol methylcarbamate depend on the dose and route of exposure. In general, exposure to 2-Nitro-3,4,6-trichlorophenol methylcarbamate can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and blurred vision. In severe cases, exposure can lead to convulsions, respiratory failure, and death.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Nitro-3,4,6-trichlorophenol methylcarbamate in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can be confident in the quality and purity of the compound. However, one limitation of using 2-Nitro-3,4,6-trichlorophenol methylcarbamate is that it is a highly toxic compound that requires special precautions to handle safely.
Future Directions
There are many future directions for research involving 2-Nitro-3,4,6-trichlorophenol methylcarbamate. One area of interest is the development of new acetylcholinesterase inhibitors that are more selective and less toxic than 2-Nitro-3,4,6-trichlorophenol methylcarbamate. Another area of interest is the use of 2-Nitro-3,4,6-trichlorophenol methylcarbamate as a tool for studying the role of acetylcholine in the nervous system. Additionally, 2-Nitro-3,4,6-trichlorophenol methylcarbamate could be used as a model compound for studying the metabolism and toxicity of other carbamate insecticides.
Synthesis Methods
The synthesis of 2-Nitro-3,4,6-trichlorophenol methylcarbamate involves the reaction of 2-nitrophenol with methyl isocyanate and 3,4,6-trichloroaniline in the presence of a catalyst. The resulting product is purified through recrystallization and is then ready for use in scientific research.
Scientific Research Applications
2-Nitro-3,4,6-trichlorophenol methylcarbamate has been used in many scientific research studies due to its unique properties. It has been used as a model compound for studying the metabolism and toxicity of carbamate insecticides. It has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors, which are a class of compounds that are used as pesticides and drugs.
properties
CAS RN |
14572-50-0 |
---|---|
Product Name |
2-Nitro-3,4,6-trichlorophenol methylcarbamate |
Molecular Formula |
C8H5Cl3N2O4 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |
InChI Key |
ZQIUPCJOANRBAP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Other CAS RN |
14572-50-0 |
synonyms |
Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origin of Product |
United States |
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